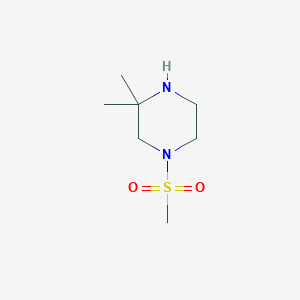
3-(Trimethylsilyl)propynylmagnesium bromide, 0.50 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)propynylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound consists of a propynyl group attached to a trimethylsilyl group, with magnesium bromide acting as the counterion. The presence of the trimethylsilyl group enhances the stability and reactivity of the Grignard reagent, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)propynylmagnesium bromide typically involves the reaction of trimethylsilylpropyne with magnesium in the presence of an ether solvent, such as 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination. The general reaction can be represented as follows: $$\text{Trimethylsilylpropyne} + \text{Mg} \rightarrow \text{3-(Trimethylsilyl)propynylmagnesium bromide}$$
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The choice of solvent, reaction temperature, and magnesium source are optimized to achieve the highest efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Trimethylsilyl)propynylmagnesium bromide primarily undergoes nucleophilic addition reactions. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. Common reactions include:
Addition to Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively.
Addition to Epoxides: Forms alcohols with the addition of two hydroxyl groups.
Addition to Carbon Dioxide: Forms carboxylic acids.
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, epoxides, carbon dioxide.
Conditions: Typically carried out at room temperature or slightly elevated temperatures, under an inert atmosphere.
Major Products Formed:
Alcohols: Secondary and tertiary alcohols from the addition to aldehydes and ketones.
Carboxylic Acids: From the addition to carbon dioxide.
Diols: From the addition to epoxides.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)propynylmagnesium bromide is extensively used in organic synthesis and research. Its applications include:
Synthesis of Complex Molecules: Used in the construction of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Employed in the synthesis of drug candidates and intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biology: Used in the modification of biomolecules and the study of biological processes.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)propynylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on an electrophilic center. The trimethylsilyl group stabilizes the negative charge on the carbon, facilitating the reaction. The molecular targets and pathways involved depend on the specific electrophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
3-(Trimethylsilyl)propylmagnesium bromide: Similar structure but lacks the triple bond.
Trimethylsilylmethylmagnesium bromide: Shorter carbon chain.
Phenylmagnesium bromide: Different functional group but similar reactivity.
Uniqueness: 3-(Trimethylsilyl)propynylmagnesium bromide is unique due to its triple bond, which provides distinct reactivity compared to other Grignard reagents. The trimethylsilyl group enhances its stability and reactivity, making it a versatile tool in organic synthesis.
Eigenschaften
IUPAC Name |
magnesium;trimethyl(prop-1-ynyl)silane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Si.BrH.Mg/c1-5-6-7(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJHTKOUOXRPKQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B2938843.png)


![tert-butyl N-(2-{4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)carbamate](/img/structure/B2938853.png)
![N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2938855.png)


![N-(2-chlorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2938859.png)
![6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2938860.png)
![4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2938861.png)



